molecular formula C20H16N6O3 B11585064 N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide

Cat. No.: B11585064
M. Wt: 388.4 g/mol
InChI Key: WAFZUFYLKGFMDT-LIMNOBDPSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide is a complex organic compound that features a benzodioxole ring, an indole moiety, and a triazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling through a series of condensation and cyclization reactions. The triazole group is introduced via a click chemistry approach, often involving azide-alkyne cycloaddition under copper-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or indole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole group is known to interact with metal ions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide: Unique due to its specific combination of benzodioxole, indole, and triazole moieties.

    N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}ethanamide: Similar structure but with an ethanamide group instead of acetamide.

    N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}propionamide: Contains a propionamide group, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H16N6O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(E)-1,2,4-triazol-4-yliminomethyl]indol-1-yl]acetamide

InChI

InChI=1S/C20H16N6O3/c27-20(24-15-5-6-18-19(7-15)29-13-28-18)10-25-9-14(8-23-26-11-21-22-12-26)16-3-1-2-4-17(16)25/h1-9,11-12H,10,13H2,(H,24,27)/b23-8+

InChI Key

WAFZUFYLKGFMDT-LIMNOBDPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)/C=N/N5C=NN=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=NN5C=NN=C5

Origin of Product

United States

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